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Compound of Interest

Compound Name: Imeglimin hydrochloride

Cat. No.: B608073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Imeglimin hydrochloride's performance

against other established anti-diabetic agents, supported by experimental data from preclinical

and clinical studies.

Executive Summary
Imeglimin is the first in a new class of oral anti-diabetic drugs known as "glimins".[1] It exhibits

a unique dual mechanism of action that targets the two primary pathophysiological defects of

type 2 diabetes: impaired insulin secretion and decreased insulin sensitivity.[2][3] This is

achieved primarily through its beneficial effects on mitochondrial function.[2][3] Preclinical and

clinical data demonstrate Imeglimin's efficacy in improving glycemic control, both as a

monotherapy and in combination with other anti-diabetic drugs like metformin and sitagliptin.[4]

[5]

Mechanism of Action: A Dual Approach to Glycemic
Control
Imeglimin's therapeutic efficacy stems from its ability to modulate mitochondrial bioenergetics,

which in turn leads to two key benefits:

Enhanced Glucose-Stimulated Insulin Secretion (GSIS): Imeglimin improves the function of

pancreatic β-cells, leading to increased insulin secretion in response to elevated glucose
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levels.[2][3] This effect is distinct from sulfonylureas as it is glucose-dependent, thereby

reducing the risk of hypoglycemia.

Improved Insulin Sensitivity: Imeglimin enhances insulin action in peripheral tissues,

primarily the liver and skeletal muscle.[2][3] It has been shown to increase glucose uptake in

muscle cells and suppress hepatic glucose production.[4]

At the molecular level, Imeglimin is understood to partially inhibit mitochondrial respiratory

chain Complex I and restore the activity of Complex III. This rebalances the respiratory chain,

reduces the production of reactive oxygen species (ROS), and prevents mitochondrial

permeability transition pore (mPTP) opening, which is implicated in cell death.[2][3]

Signaling Pathway
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Caption: Imeglimin's dual mechanism of action targeting mitochondrial function.

Comparative Efficacy Data
The following tables summarize the key efficacy data for Imeglimin hydrochloride in

comparison to placebo and other anti-diabetic agents from various clinical trials.
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Table 1: Imeglimin Monotherapy vs. Placebo

Study
Phase

Durati
on

Treatm
ent
Group

N

Baseli
ne
HbA1c
(%)

Chang
e in
HbA1c
from
Baseli
ne (%)

Baseli
ne
FPG
(mg/dL
)

Chang
e in
FPG
from
Baseli
ne
(mg/dL
)

Refere
nce

Phase

IIb

24

weeks

Imeglim

in 1500

mg BID

67 8.5 -1.00 ~180 -25.2 [6]

Placebo 68 8.5 -0.06 ~180 +1.8 [6]

Phase

III

(TIMES

1)

24

weeks

Imeglim

in 1000

mg BID

106 7.93 -0.87 154.4 -22.1 [2]

Placebo 107 7.93 +0.03 154.4 +3.6 [2]

Table 2: Imeglimin as Add-on Therapy
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Study
Phas
e

Durati
on

Back
groun
d
Thera
py

Treat
ment
Grou
p

N

Basel
ine
HbA1
c (%)

Chan
ge in
HbA1
c
from
Basel
ine
(%)

Basel
ine
FPG
(mg/d
L)

Chan
ge in
FPG
from
Basel
ine
(mg/d
L)

Refer
ence

Phase

II

12

weeks

Metfor

min

Imegli

min

1500

mg

BID

77 8.5 -0.65 ~175 -16.4 [7]

Placeb

o
78 8.5 -0.21 ~175 -6.5 [7]

Phase

II

12

weeks

Sitagli

ptin

Imegli

min

1500

mg

BID

81 8.5 -0.60 ~178 -16.8

Placeb

o
88 8.5 +0.12 ~178 -2.0

Experimental Protocols
Detailed methodologies for key experiments cited in the validation of Imeglimin's therapeutic

efficacy are provided below.

Preclinical Evaluation in Diabetic Animal Models
Objective: To assess the anti-hyperglycemic effect of Imeglimin in established animal models of

type 2 diabetes.

Animal Models:
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Streptozotocin (STZ)-induced diabetic rats: This model is characterized by β-cell destruction

and subsequent insulin deficiency.

Goto-Kakizaki (GK) rats: A non-obese model of spontaneous type 2 diabetes with a primary

defect in β-cell function.

Zucker diabetic fatty (ZDF) rats: A model of obesity-induced insulin resistance and

subsequent β-cell failure.

db/db mice: A model of severe obesity, insulin resistance, and diabetes.

High-fat, high-sucrose diet (HFHSD) mice: A diet-induced model of obesity and insulin

resistance.

Experimental Workflow:
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Caption: A generalized experimental workflow for preclinical evaluation.

Methodology:

Animal Selection and Acclimatization: Male rats or mice of the selected diabetic model are

acclimatized for at least one week before the start of the experiment.
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Baseline Measurements: Blood samples are collected to determine baseline levels of fasting

plasma glucose, insulin, and HbA1c.

Randomization and Treatment: Animals are randomized into treatment groups: vehicle

control, Imeglimin (at various doses, e.g., 10-200 mg/kg), and a positive control (e.g.,

metformin or sitagliptin). The compounds are administered daily via oral gavage for a

specified period (e.g., 4 to 12 weeks).

Oral Glucose Tolerance Test (OGTT): Following an overnight fast, a glucose bolus (e.g., 2

g/kg) is administered orally. Blood glucose levels are measured at various time points (0, 15,

30, 60, 90, and 120 minutes) to assess glucose disposal.

Insulin Tolerance Test (ITT): After a short fast, insulin (e.g., 0.75 U/kg) is injected

intraperitoneally. Blood glucose is measured at several time points to evaluate insulin

sensitivity.

Biochemical and Histological Analysis: At the end of the study, terminal blood samples are

collected for HbA1c and lipid profile analysis. The pancreas is harvested for histological

examination of β-cell mass and apoptosis.

Mitochondrial Function Assays
Objective: To evaluate the effect of Imeglimin on mitochondrial respiration and ATP production.

Methodology:

Cell Culture: Experiments are typically performed on isolated mitochondria from relevant

tissues (e.g., liver, muscle) of diabetic animal models or in cell lines such as HepG2 (human

liver carcinoma) or C2C12 (mouse myoblasts).

Oxygen Consumption Rate (OCR) Measurement: An extracellular flux analyzer (e.g.,

Seahorse XF Analyzer) is used to measure OCR.

Cells or isolated mitochondria are seeded in a microplate.

A baseline OCR is established.

Imeglimin or vehicle is injected, and the change in OCR is monitored.
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Subsequent injections of mitochondrial stressors (e.g., oligomycin, FCCP,

rotenone/antimycin A) are used to dissect the different components of mitochondrial

respiration (basal respiration, ATP-linked respiration, maximal respiration, and non-

mitochondrial respiration).

ATP Production Assay: Cellular ATP levels are quantified using a luciferin/luciferase-based

bioluminescence assay.

Reactive Oxygen Species (ROS) Measurement: Cellular ROS production is measured using

fluorescent probes such as MitoSOX Red.

Conclusion
Imeglimin hydrochloride presents a novel therapeutic approach for the management of type

2 diabetes with a unique mechanism of action centered on the improvement of mitochondrial

function. The data from both preclinical and clinical studies demonstrate its efficacy in

improving glycemic control, both as a monotherapy and as an add-on to existing therapies. Its

distinct mechanism suggests a potential for complementary use with other anti-diabetic agents.

Further long-term studies will be crucial to fully elucidate its position in the therapeutic

landscape for type 2 diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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